7-Silanorbornane
Description
7-Silanorbornane is a bicyclic organosilicon compound featuring a silicon atom at the bridgehead position of the norbornane framework (bicyclo[2.2.1]heptane). Its unique structure introduces significant ring strain and electronic effects due to the silicon atom’s larger atomic radius and lower electronegativity compared to carbon. Computational studies (RHF/6-311’/G(d,p)) have optimized its geometry, revealing distinct bond angles and chemical shifts (δ²⁹Si) that differ from carbon-based norbornanes .
Properties
CAS No. |
328-56-3 |
|---|---|
Molecular Formula |
C6H10Si |
Molecular Weight |
110.23 g/mol |
InChI |
InChI=1S/C6H10Si/c1-2-6-4-3-5(1)7-6/h5-6H,1-4H2 |
InChI Key |
TYGLYVFHLGRRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1[Si]2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Rescalure can be synthesized through a series of chemical reactions starting from basic organic compounds. The synthetic route involves the following steps:
Condensation Reaction: The initial step involves the condensation of specific organic molecules to form an intermediate compound.
Cyclization: This intermediate undergoes cyclization to form a cyclic structure.
Grignard Reaction: The cyclic compound is then subjected to a Grignard reaction, which involves the addition of a Grignard reagent to form a new carbon-carbon bond.
Resolution: The final step involves the resolution of the compound to obtain the desired isomeric form of Rescalure.
Industrial Production Methods
Industrial production of Rescalure involves large-scale synthesis using the above-mentioned chemical reactions. The process is optimized to ensure high yield and purity of the final product. The production is carried out in controlled environments to maintain the quality and efficacy of the insecticide .
Chemical Reactions Analysis
Types of Reactions
Rescalure undergoes various types of chemical reactions, including:
Oxidation: Rescalure can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: Rescalure can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Rescalure has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies involving pheromones and semiochemicals.
Biology: Rescalure is studied for its role in insect behavior and mating disruption.
Medicine: Research is being conducted to explore its potential use in developing new insecticides with minimal environmental impact.
Industry: It is used in the agricultural industry for pest control in orchard crops and citrus farming
Mechanism of Action
Rescalure exerts its effects by mimicking the natural pheromones of the California red scale. It disrupts the mating process by confusing the male insects, preventing them from locating the females. This leads to a reduction in the population of the pest over time. The molecular targets involved include the olfactory receptors of the male insects, which are responsible for detecting the pheromones .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key differences between 7-silanorbornane and structurally related bicyclic compounds:
Reactivity and Stability
- Ring Strain: this compound’s ring strain is comparable to 7-oxanorbornane due to similar bicyclic frameworks. However, silicon’s larger atomic radius reduces angular strain compared to carbon analogs .
- Electrophilicity: The silicon atom in this compound enhances electrophilic character, contrasting with the nucleophilic nitrogen in 7-azanorbornene and the Lewis basic oxygen in 7-oxanorbornane .
- Thermodynamic Stability: Computational studies suggest that silanorbornane derivatives exhibit lower thermal stability than carbon-based norbornanes due to weaker Si–C bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
